![molecular formula C13H21NO3 B2407348 Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate CAS No. 1159982-50-9](/img/structure/B2407348.png)

Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

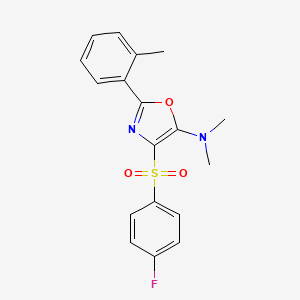

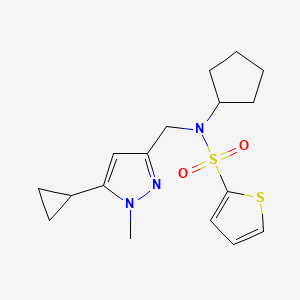

The molecular structure of Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate is defined by its molecular formula, C13H21NO3. The structure is based on a spirocyclic core, which is a common motif in many natural products and synthetic compounds. The specific arrangement of atoms and bonds in the molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 239.31 . The compound’s melting point is 55-56℃, its boiling point is 349℃, and it has a density of 1.12 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate has been synthesized and studied for its molecular structure. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, through an intramolecular lactonization reaction. This compound was characterized using NMR spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Chemical Reactions and Synthesis

The compound has been used in various chemical reactions and syntheses. For example, Moskalenko and Boev (2012) reported its reaction with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products (Moskalenko & Boev, 2012). Similarly, Hajra et al. (2019) described its use in regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles, indicating its potential in synthetic organic chemistry (Hajra et al., 2019).

Applications in Heterocyclic Compound Synthesis

This compound has found applications in the synthesis of heterocyclic compounds, which are important in pharmaceutical and material science research. For example, Emerson et al. (1998) used it in the synthesis of pyrroles, demonstrating its versatility in creating diverse heterocyclic systems (Emerson et al., 1998).

Development of Spiro Compounds

It has also been instrumental in the development of spiro compounds. For instance, the synthesis of chiral spiro-aziridine oxindoles via aza-Corey-Chaykovsky reaction of isatin derived N-tert-butanesulfinyl ketimines was reported by Hajra et al. (2016), highlighting its role in asymmetric synthesis (Hajra et al., 2016).

Safety and Hazards

The safety information available indicates that Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABBJCQOZYZKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)

![Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-pyrrolidine];hydrochloride](/img/structure/B2407272.png)

![3-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B2407274.png)

![8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407278.png)

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)

![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)